Potassium 4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate
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Overview
Description
Potassium;4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate, also known as NBD-Cl, is a water-soluble fluorescent sulfonamide reagent used in biochemical and chemical experiments. It has a molecular weight of 424.86 .
Molecular Structure Analysis
The IUPAC name for this compound is potassium 4-chloro-3-[(2-methoxy-5-nitroanilino)sulfonyl]benzoate . The InChI code is 1S/C14H11ClN2O7S.K/c1-24-12-5-3-9(17(20)21)7-11(12)16-25(22,23)13-6-8(14(18)19)2-4-10(13)15;/h2-7,16H,1H3,(H,18,19);/q;+1/p-1 .Physical and Chemical Properties Analysis
This compound is a powder .Scientific Research Applications
Enthalpy-Entropy Correlations in Aryl Benzoate Reactions
Research on the reactivity of potassium aryloxides with various aryl benzoates, including 4-nitrophenyl, 3-nitrophenyl, 4-chlorophenyl, and phenyl benzoates, has been conducted. The study focused on temperature dependences and relative reactivity in dimethylformamide (DMF), providing insights into the substituent effect and reaction mechanisms, particularly the four-step mechanism and spiro-σ-complex formation in these reactions (Khalfina & Vlasov, 2013).
Activation Parameters in Transesterification Processes
Investigations into the kinetics of transesterification of 4-nitrophenyl benzoates and S-phenyl benzothioate with 4-chlorophenol in the presence of potassium carbonate in DMF have been conducted. This research discusses the variation of substrate reactivity and activation parameters, shedding light on the behavior of these substances in chemical processes (Os'kina & Vlasov, 2009).
Novel Synthesis Techniques
The synthesis of carbon‐14 labelled N‐sec‐butyl O‐ethyl O‐(5‐methyl–2‐nitrophenyl) phosphoramidothioate (Cremart®), involving the use of potassium carbonate, has been explored. This research is significant for metabolic studies and highlights the utility of potassium compounds in the synthesis of complex organophosphorus herbicides (Yoshitake et al., 1977).
Electrochemical Reactions with DMF and DMSO
Research on the electrochemical reduction of potassium perchlorate in solvents like DMF and DMSO has been conducted. This study is important for understanding how the anions of these solvents react with other substances, contributing to knowledge in the field of electrochemistry (Lund, 2005).
Safety and Hazards
Properties
IUPAC Name |
potassium;4-chloro-3-[(2-methoxy-5-nitrophenyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O7S.K/c1-24-12-5-3-9(17(20)21)7-11(12)16-25(22,23)13-6-8(14(18)19)2-4-10(13)15;/h2-7,16H,1H3,(H,18,19);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXGXMZNHDOUGA-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C(=O)[O-])Cl.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClKN2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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